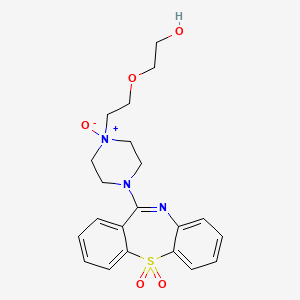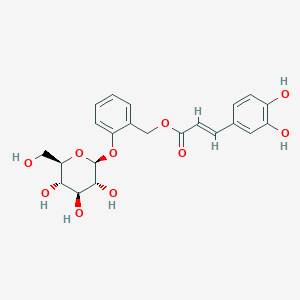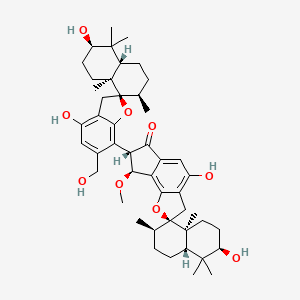
(2S)-2-amino(1,2,3-13C3)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino(1,2,3-13C3)propan-1-ol is a chiral amino alcohol with isotopically labeled carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2,3-13C3)propan-1-ol typically involves the use of isotopically labeled starting materials. One common method is the reduction of isotopically labeled amino acids or their derivatives. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino(1,2,3-13C3)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino(1,2,3-13C3)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino(1,2,3-13C3)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes, influencing metabolic processes. The isotopic labeling allows for detailed studies of its behavior and interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-amino-1-propanol
- (2S)-2-amino-2-methyl-1-propanol
- (2S)-2-amino-3-methyl-1-butanol
Uniqueness
The uniqueness of (2S)-2-amino(1,2,3-13C3)propan-1-ol lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and metabolic pathways. This makes it a powerful tool in research applications where tracing and detailed analysis are required.
Eigenschaften
Molekularformel |
C3H9NO |
|---|---|
Molekulargewicht |
78.088 g/mol |
IUPAC-Name |
(2S)-2-amino(1,2,3-13C3)propan-1-ol |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1+1,2+1,3+1 |
InChI-Schlüssel |
BKMMTJMQCTUHRP-BQPNHLMHSA-N |
Isomerische SMILES |
[13CH3][13C@@H]([13CH2]O)N |
Kanonische SMILES |
CC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)













